molecular formula C19H10N4O7 B11686133 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11686133
M. Wt: 406.3 g/mol
InChI Key: CYVUDLZPMUGSTB-UHFFFAOYSA-N
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Description

2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features multiple functional groups, including a pyrimidine ring, a nitrobenzoyl group, and an isoindole structure. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and isoindole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrobenzoyl group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine, significantly altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a nitroso compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of multiple functional groups enables interactions with various biological targets.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The nitrobenzoyl group, in particular, is known for its bioactivity, which could be harnessed in drug development.

Industry

Industrially, such compounds can be used in the development of advanced materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific interactions with molecular targets. Typically, compounds with nitrobenzoyl groups can act as electrophiles, interacting with nucleophilic sites on proteins or DNA. This can lead to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-benzoyl-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the nitro group, potentially altering its reactivity and biological activity.

    2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-aminobenzoyl)-2,3-dihydro-1H-isoindole-1,3-dione: Contains an amino group instead of a nitro group, which can significantly change its chemical properties and applications.

Uniqueness

The presence of both the nitrobenzoyl and isoindole groups in 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE makes it unique compared to its analogs. This combination of functional groups can result in distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H10N4O7

Molecular Weight

406.3 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)-5-(4-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C19H10N4O7/c24-15(9-1-4-11(5-2-9)23(29)30)10-3-6-12-13(7-10)18(27)22(17(12)26)14-8-20-19(28)21-16(14)25/h1-8H,(H2,20,21,25,28)

InChI Key

CYVUDLZPMUGSTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CNC(=O)NC4=O)[N+](=O)[O-]

Origin of Product

United States

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